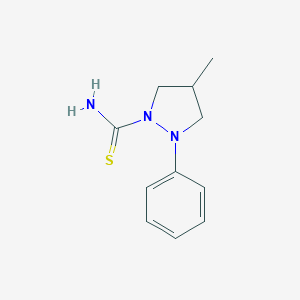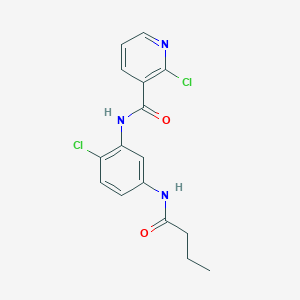
4-Methyl-2-phenylpyrazolidine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-phenylpyrazolidine-1-carbothioamide, also known as MPTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPTC is a thiosemicarbazone derivative, which is a class of compounds known for their diverse biological activities. The synthesis of MPTC is a relatively simple process, and its unique structure makes it an attractive molecule for further study.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide is not fully understood, but it is believed to act as a metal chelator by binding to metal ions and preventing their interaction with other molecules. This can lead to a disruption of metal-dependent biological pathways, which can have a variety of effects on cellular function. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death pathway that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-2-phenylpyrazolidine-1-carbothioamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. As a metal chelator, 4-Methyl-2-phenylpyrazolidine-1-carbothioamide can affect the activity of metal-dependent enzymes and proteins, which can have downstream effects on cellular function. In cancer cells, 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has been shown to induce apoptosis and inhibit cell proliferation. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has also been studied for its potential anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide is its relatively simple synthesis method, which makes it accessible to researchers. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide also has a unique structure that makes it an attractive molecule for further study. However, one limitation of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types. Additionally, the metal chelation properties of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide can be both an advantage and a limitation, as it can affect the activity of metal-dependent enzymes and proteins, but it can also lead to non-specific effects on cellular function.
Direcciones Futuras
There are many potential future directions for the study of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has also been studied for its potential use as a contrast agent for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide and its effects on cellular function. Overall, the unique properties of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide make it a promising molecule for further study in various fields of scientific research.
Métodos De Síntesis
4-Methyl-2-phenylpyrazolidine-1-carbothioamide can be synthesized using a one-pot reaction between 4-methyl-2-phenylpyrazolidine-1-carbohydrazide and carbon disulfide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the resulting product is purified using column chromatography. The yield of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide can be optimized by adjusting the reaction conditions, such as the ratio of reactants and the reaction time.
Aplicaciones Científicas De Investigación
4-Methyl-2-phenylpyrazolidine-1-carbothioamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is its use as a metal chelator. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has been shown to have a high affinity for metals such as copper, iron, and zinc, which makes it a useful tool for studying metal-dependent enzymes and proteins. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has also been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Nombre del producto |
4-Methyl-2-phenylpyrazolidine-1-carbothioamide |
|---|---|
Fórmula molecular |
C11H15N3S |
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
4-methyl-2-phenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C11H15N3S/c1-9-7-13(14(8-9)11(12)15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,12,15) |
Clave InChI |
KPNKSXFAKMSOKV-UHFFFAOYSA-N |
SMILES |
CC1CN(N(C1)C(=S)N)C2=CC=CC=C2 |
SMILES canónico |
CC1CN(N(C1)C(=S)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)



![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)





